5,6-Difluoro-1,2-benzoxazole-3-carbaldehyde: Physical, Chemical, and Mechanistic Profiling for Advanced Drug Discovery
5,6-Difluoro-1,2-benzoxazole-3-carbaldehyde: Physical, Chemical, and Mechanistic Profiling for Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated heterocyclic building blocks are indispensable for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 5,6-Difluoro-1,2-benzoxazole-3-carbaldehyde (CAS: 2680529-14-8) represents a highly specialized, privileged scaffold. Combining the electrophilic versatility of a C3-carbaldehyde with the metabolic resilience imparted by a 5,6-difluoro-substituted benzisoxazole core, this intermediate is a critical starting material for synthesizing central nervous system (CNS) therapeutics, including atypical antipsychotics and selective voltage-gated sodium channel (NaV1.1) anticonvulsants.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a rigorous mechanistic understanding of this molecule's physicochemical properties, structural dynamics, and field-proven synthetic protocols.
Physicochemical Properties & Quantitative Data
The strategic placement of two highly electronegative fluorine atoms at the C5 and C6 positions fundamentally alters the electronic distribution of the benzisoxazole ring. This substitution lowers the HOMO/LUMO energy levels, increasing the ring's resistance to oxidative metabolism by hepatic Cytochrome P450 enzymes, while simultaneously enhancing lipophilicity (LogP)—a critical parameter for blood-brain barrier (BBB) penetration.
Table 1: Core Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 5,6-Difluoro-1,2-benzoxazole-3-carbaldehyde |
| Synonyms | 5,6-Difluorobenzo[d]isoxazole-3-carbaldehyde |
| CAS Number | 2680529-14-8 |
| Molecular Formula | C8H3F2NO2 |
| Molecular Weight | 183.11 g/mol |
| SMILES | O=CC1=NOC2=CC(F)=C(F)C=C12 |
| Physical State | Solid |
| Storage Conditions | Inert atmosphere (Argon/N2), 2-8°C, strictly protect from light |
Data sourced and verified against commercial chemical registries [1].
Structural Dynamics & Chemical Reactivity
Understanding the reactivity profile of 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde requires analyzing the competing electronic demands of its functional groups.
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The Aldehyde Electrophile (C3): The C3-carbaldehyde is highly electrophilic due to the electron-withdrawing nature of the adjacent isoxazole nitrogen and the inductive pull of the fluorinated aromatic system. It is primed for nucleophilic attack, making it ideal for reductive aminations, Wittig olefinations, and Grignard additions.
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N-O Bond Lability (Isoxazole Ring): The defining vulnerability of the benzisoxazole core is the relatively weak N-O bond. It is highly susceptible to reductive cleavage and base-catalyzed degradation. As documented in the synthesis of related benzo[d]isoxazole derivatives, attempts to hydrolyze 3-substituted intermediates under standard alkaline conditions (e.g., NaOH or Et3N) frequently result in the complete destruction of the isoxazole ring [2].
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Photochemical Isomerization: Benzisoxazoles exhibit significant photochemical sensitivity. Upon UV irradiation, the ring undergoes an isomerization reaction, yielding a mixture of benzoxazoles and 2-cyanophenols [3]. Consequently, all synthetic workflows must be conducted in amber glassware or shielded from direct light.
Table 2: Reactivity & Stability Metrics
| Reaction Condition | Reagents / Environment | Mechanistic Outcome on the Scaffold |
| Mild Reduction | NaBH(OAc)3, 0°C to RT | Chemoselective reduction of imine; N-O bond remains intact. |
| Strong Reduction | LiAlH4 or Pd/C + H2 | Cleavage of N-O bond; irreversible ring opening. |
| Alkaline Exposure | NaOH, KOH, or Et3N (Heat) | Destruction of the isoxazole ring via base-catalyzed cleavage. |
| Photochemical | UV Irradiation | Isomerization to benzoxazole / 2-cyanophenol derivatives. |
Mechanistic Workflow & Synthetic Pathways
The following diagram illustrates the logical pathways for functionalizing the C3-carbaldehyde while avoiding the degradation pitfalls associated with the benzisoxazole core.
Mechanistic workflow demonstrating synthetic utility and degradation pathways of the core building block.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to prevent the degradation of the delicate benzisoxazole core.
Protocol A: Chemoselective Reductive Amination
This protocol converts the aldehyde into a secondary or tertiary amine, a crucial step in synthesizing CNS-active piperidine or piperazine derivatives.
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Preparation: In an oven-dried, amber-glass round-bottom flask, dissolve 5,6-difluoro-1,2-benzoxazole-3-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
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Activation: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours under an argon atmosphere. Causality: Mild acidic conditions accelerate imine/iminium formation without triggering ring cleavage.
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Reduction: Cool the mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 or LiAlH4 because its steric bulk and electron-withdrawing acetate groups render it a mild hydride donor. It selectively reduces the activated iminium ion while leaving the sensitive N-O bond of the isoxazole ring completely intact.
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Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Validation Checkpoint: Perform LC-MS analysis. The protocol is validated if the chromatogram confirms the disappearance of the aldehyde peak (m/z 183.11) and the emergence of the target amine mass. The absence of ring-opened byproducts (e.g., salicylamide derivatives) verifies the preservation of the N-O bond.
Protocol B: Controlled Reduction to (5,6-Difluoro-1,2-benzoxazol-3-yl)methanol
When the synthetic route requires an alcohol intermediate (e.g., for subsequent halogenation or etherification), strict thermal control is mandatory.
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Preparation: Dissolve the aldehyde in anhydrous methanol or THF under argon in an amber flask.
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Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to strictly maintain -78°C. Causality: The benzisoxazole ring is highly susceptible to ring-opening under standard reducing conditions. Cryogenic temperatures suppress the activation energy required for N-O bond cleavage.
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Reduction: Slowly add NaBH4 (1.0 eq) dropwise as a solution in THF. Stir for 1 hour at -78°C.
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Workup: Quench the reaction at -78°C with aqueous NH4Cl (avoid strong acids/bases). Allow to warm to room temperature and extract with EtOAc.
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Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show a single new spot with a lower Rf value than the starting material. 1H-NMR must reveal the disappearance of the characteristic aldehyde proton singlet (~10 ppm) and the appearance of a methylene doublet and hydroxyl triplet (~4.8 and 5.5 ppm, respectively).
Applications in Drug Development
The 1,2-benzoxazole (benzo[d]isoxazole) scaffold is a cornerstone in the development of neurotherapeutics. Historically, it forms the core of blockbuster atypical antipsychotics like risperidone and paliperidone, which act as 5-HT2A and D2 receptor antagonists.
More recently, advanced derivatives utilizing the 5,6-difluoro-1,2-benzoxazole core have been evaluated for their potential as highly selective anticonvulsants. Research published in ACS Chemical Neuroscience demonstrates that specific benzo[d]isoxazole derivatives can selectively block the voltage-gated sodium channel NaV1.1, providing high protection against maximal electroshock (MES)-induced seizures with favorable protective indices [2]. The incorporation of the 5,6-difluoro motif into these scaffolds further optimizes target binding through multipolar C-F interactions within the receptor pocket while extending the drug's half-life by blocking primary sites of aromatic oxidation.
References
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Chen, M.-D., et al. "Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1." ACS Chemical Neuroscience, 2022, 13(6), 834-845. Available at:[Link]
